6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine
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Overview
Description
6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine is a heterocyclic compound with the molecular formula C8H5Cl2N3 This compound belongs to the pyrido[2,3-B]pyrazine family, characterized by a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyridine with hydrazine derivatives, followed by methylation. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrido[2,3-B]pyrazine oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrido[2,3-B]pyrazine derivatives with various functional groups.
Scientific Research Applications
6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
- 3-Methylpyrido[2,3-B]pyrazine
- 6,8-Dichloropyrido[2,3-B]pyrazine
- 6,7-Dichloro-8-methylpyrido[2,3-B]pyrazine-2,3-diol 5-oxide
Comparison: 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution reactions and greater potential in biological applications due to its ability to interact with DNA .
Properties
Molecular Formula |
C8H5Cl2N3 |
---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
6,8-dichloro-3-methylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-3-11-7-5(9)2-6(10)13-8(7)12-4/h2-3H,1H3 |
InChI Key |
BTXSDWPBFCAQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=CC(=NC2=N1)Cl)Cl |
Origin of Product |
United States |
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